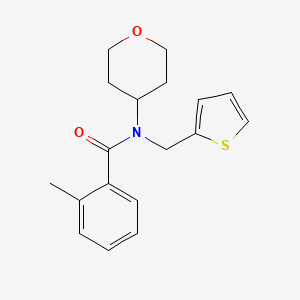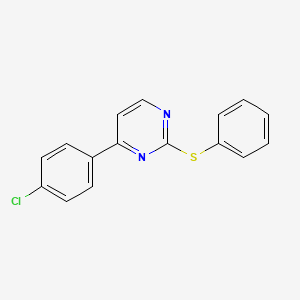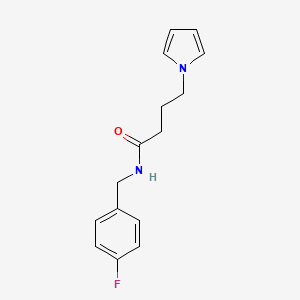
N-(4-fluorobenzyl)-4-(1H-pyrrol-1-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorobenzyl)-4-(1H-pyrrol-1-yl)butanamide, also known as FUB-PB22, is a synthetic cannabinoid that belongs to the family of indazole-based compounds. It was first synthesized in 2012 and has gained popularity in recent years due to its potent psychoactive effects. FUB-PB22 is a Schedule I controlled substance in the United States and is banned in many other countries due to its potential for abuse and addiction. However, despite its legal status, FUB-PB22 continues to be used in scientific research for its potential therapeutic benefits.
Aplicaciones Científicas De Investigación
Fluorescent Probe Development
The use of N-(4-fluorobenzyl)-4-(1H-pyrrol-1-yl)butanamide in the development of fluorescent probes is significant. A study by Wang et al. (2012) highlights the creation of a reaction-based fluorescent probe for the discrimination of thiophenols over aliphatic thiols, utilizing a similar compound. This probe, developed for environmental and biological sciences, demonstrates the potential for this compound in sensitive detection techniques (Wang et al., 2012).
Organic Solar Cell Research
This compound could be relevant in the field of organic solar cells. Nazari et al. (2018) synthesized and characterized N-annulated perylene diimide dimers with similar benzyl-based side-chains, used as non-fullerene acceptors in organic solar cells. This research indicates the potential of this compound in developing efficient solar energy materials (Nazari et al., 2018).
Polymer Synthesis
In polymer chemistry, this compound could be utilized in the synthesis of various polymers. Yang et al. (1999) conducted a study on aromatic polyamides, which involved the synthesis of related compounds that could offer insights into the applications of this compound in creating new materials with specific properties (Yang et al., 1999).
Antimicrobial Agents
This compound may also play a role in the development of new antimicrobial agents. Farag et al. (2009) explored the synthesis of derivatives incorporating the pyrimidine ring, which exhibited antimicrobial activity. The structure and activity of this compound could contribute to similar research in this domain (Farag et al., 2009).
Chemosensors Development
In the field of analytical chemistry, this compound could be relevant for the development of chemosensors. Lin et al. (2007) reported on pyreno[2,1-b]pyrrole and its derivatives as selective chemosensors for fluoride ion, indicating potential applications for similar compounds in detecting specific ions or molecules (Lin et al., 2007).
Propiedades
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-pyrrol-1-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O/c16-14-7-5-13(6-8-14)12-17-15(19)4-3-11-18-9-1-2-10-18/h1-2,5-10H,3-4,11-12H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHJCWVRICOUPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CCCC(=O)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-phenyl-7,8,9,10-tetrahydrobenzo[4',5']thieno[2',3':4,5]pyrimido[2,1-b][1,3]thiazin-6(4H)-one](/img/structure/B2932126.png)
![3,5-dimethyl-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2932129.png)

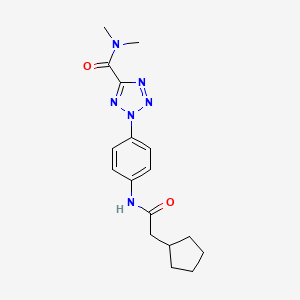
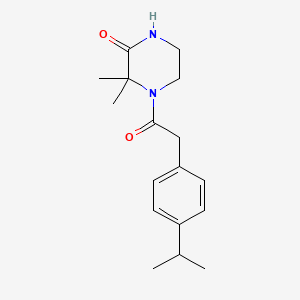

![2-(Tert-butylsulfonyl)-2-[2-(3-methoxyphenyl)hydrazono]acetonitrile](/img/structure/B2932140.png)
![3-cyclopentyl-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)propanamide](/img/structure/B2932141.png)
![1-Cyclohexyl-1-ethyl-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2932142.png)
![N-[(3-chlorophenyl)methyl]-7H-purin-6-amine](/img/structure/B2932144.png)
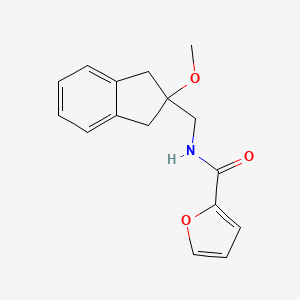
![methyl 3-{5-[(1E)-{[(3,4-dichlorophenyl)methoxy]imino}methyl]furan-2-yl}thiophene-2-carboxylate](/img/structure/B2932147.png)
